molecular formula C25H20N4O5 B2526165 8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 953240-94-3

8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2526165
CAS No.: 953240-94-3
M. Wt: 456.458
InChI Key: YYFXXNMVECBTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including an ethoxy group, a methoxy group, an imidazo[1,2-b]pyridazine ring, a phenyl ring, a 2H-chromene ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[1,2-b]pyridazine ring and the 2H-chromene ring would likely contribute to the rigidity of the molecule, while the ethoxy, methoxy, and carboxamide groups could potentially participate in various chemical reactions .

Scientific Research Applications

Synthesis and Characterization of Chromene Derivatives

Research has been focused on the synthesis of chromene derivatives due to their wide range of biological activities. A study by Azab and Latif (2012) detailed the synthesis of various functionalized chromenes starting from 2-imino-N-phenyl-2H-chromene-3-carboxamide. These compounds, including 2-ethoxy-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one and 2-hydrazinyl-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one, were synthesized and structurally characterized using elemental analysis, IR, MS, and NMR spectral analysis (Azab & Latif, 2012).

Biological Activities:

  • Anti-Inflammatory and Analgesic Activities:

    • A study by Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. The compounds exhibited significant anti-inflammatory and analgesic activities, with some showing high COX-2 inhibitory activity and comparable activity to sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Antimicrobial Activities:

    • Research by Mohamed et al. (2012) synthesized 3-acetyl-8-ethoxycoumarin derivatives, which were evaluated for their antimicrobial activity. These compounds underwent various chemical transformations, yielding derivatives like ethylidenehydrazinecarbothioamide and 3-(quioxaline-2-yl)-8-ethoxycoumarin hydrobromide, demonstrating significant antimicrobial activity (Mohamed et al., 2012).
    • The work by Tiwari et al. (2018) presented the synthesis of chromen-3-yl-tetrahydropyrimidine derivatives and evaluated their antifungal and antibacterial activities. Notably, one compound showed antifungal activity comparable to the standard drug miconazole, and the compounds were non-toxic in nature, indicating potential as oral drug candidates (Tiwari et al., 2018).
  • Anticancer and Antioxidant Activities:

    • Bialy and Gouda (2011) synthesized new benzothiophenes containing the cyanoacetamide moiety and evaluated their antitumor and antioxidant activities. Several synthesized products exhibited promising antioxidant activities, indicating their potential in pharmaceutical applications (Bialy & Gouda, 2011).

Properties

IUPAC Name

8-ethoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5/c1-3-33-20-9-5-7-16-13-18(25(31)34-23(16)20)24(30)26-17-8-4-6-15(12-17)19-14-29-21(27-19)10-11-22(28-29)32-2/h4-14H,3H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFXXNMVECBTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C4=CN5C(=N4)C=CC(=N5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.